Imndp

Description

The Integrated Multimodal Network Design Problem (IMNDP) is an advanced optimization framework designed to balance traffic distribution across multimodal transportation networks by synergistically optimizing hubs, routes, and frequencies . It addresses three core challenges:

- Complex Mode Selection: Managing interactions between sub-networks (e.g., cars, buses, bicycles) to shift demand from congested to underutilized modes .

- Network-Wide Equilibrium: Prioritizing balanced usage of the entire network over single-mode performance .

- Algorithmic Efficiency: Solving large-scale mixed-integer nonlinear bilevel programming (MIBLP) problems using hybrid genetic algorithms (HGSADC) to manage computational complexity .

Key innovations include the Generalized Modal Split/Traffic Assignment Problem (GMS/TAP), which reduces computational load by limiting path combinations, and an exponential service-level function to quantify network balance and congestion . In real-world applications, IMNDP achieved a 9.2% reduction in travel time, 25.7% improvement in service level, and significant modal shifts from cars to public transport in Nanjing, China .

Properties

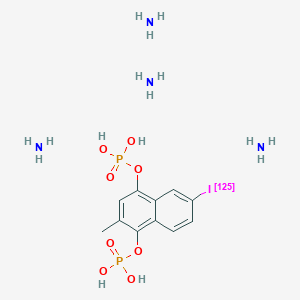

CAS No. |

72605-69-7 |

|---|---|

Molecular Formula |

C11H23IN4O8P2 |

Molecular Weight |

526.17 g/mol |

IUPAC Name |

azane;(6-(125I)iodanyl-2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |

InChI |

InChI=1S/C11H11IO8P2.4H3N/c1-6-4-10(19-21(13,14)15)9-5-7(12)2-3-8(9)11(6)20-22(16,17)18;;;;/h2-5H,1H3,(H2,13,14,15)(H2,16,17,18);4*1H3/i12-2;;;; |

InChI Key |

AAXMTOYAXCUDLF-JMBBINOLSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=C1OP(=O)(O)O)I)OP(=O)(O)O.N.N.N.N |

Isomeric SMILES |

CC1=CC(=C2C=C(C=CC2=C1OP(=O)(O)O)[125I])OP(=O)(O)O.N.N.N.N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=C1OP(=O)(O)O)I)OP(=O)(O)O.N.N.N.N |

Synonyms |

6-iodo-2-methyl-1,4-naphthoquinol bis(diammonium phosphate) 6-iodo-2-methyl-1,4-naphthoquinol bis(diammonium phosphate), tetralithium salt IMNDP |

Origin of Product |

United States |

Comparison with Similar Compounds

Traditional Multimodal Network Design Problem (MNDP)

Key Distinction : IMNDP’s focus on intermodal equity and hub co-optimization enables systemic improvements, whereas MNDP optimizes isolated sub-networks, often exacerbating congestion .

Bi-Level Transportation Optimization Models

IMNDP shares structural similarities with bi-level models (e.g., Stackelberg games) but diverges in two areas:

Upper-Level Formulation : IMNDP integrates location-based (e.g., hubs) and route-based variables (e.g., bus frequencies), whereas classical bi-level models often separate these .

Lower-Level Solvers : IMNDP employs a modified Method of Successive Averages (MSA) for traffic assignment, which outperforms static equilibrium solvers in scalability .

Intelligent MN Fertilizer Delivery Platforms (IMNDP in Agriculture)

A distinct use of "IMNDP" appears in nanotechnology for micronutrient (MN) fertilizer delivery. While unrelated to transportation, this IMNDP shares conceptual parallels in system optimization:

Critical Note: The term "IMNDP" is context-dependent, requiring explicit disambiguation between transportation and agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.